molecular formula C27H27FN2O3S B2453707 1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892786-71-9

1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2453707
CAS No.: 892786-71-9
M. Wt: 478.58
InChI Key: URWYKNLGAQVMHK-UHFFFAOYSA-N
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Description

1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H27FN2O3S and its molecular weight is 478.58. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(18-30(24)17-20-11-7-6-8-12-20)34(32,33)21-13-9-10-19(3)14-21/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWYKNLGAQVMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, a compound belonging to the class of dihydroquinolinones, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinoline core with various substituents, including:

  • Benzyl group : Enhances lipophilicity.
  • Diethylamino group : May contribute to neuroactivity.
  • Fluoro group : Often associated with increased biological activity.
  • Sulfonyl moiety : Known for its role in enhancing solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways.
  • Receptor Modulation : The presence of the diethylamino group suggests potential interaction with neurotransmitter receptors, possibly influencing central nervous system activity.

Pharmacological Activities

Research indicates that derivatives of this compound exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Some studies have reported that related compounds demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential as antibacterial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may modulate inflammatory responses, providing a basis for further investigation in inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Cytotoxicity against Cancer Cells : A study showed that the compound reduced viability in breast cancer cell lines by up to 70% at certain concentrations.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

In Vivo Studies

Animal model studies have indicated promising results:

  • Tumor Growth Inhibition : In a mouse model of xenograft tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups .

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for 1-benzyl-7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one?

The synthesis typically involves multi-step organic reactions starting with the quinoline core. Key steps include:

  • Quinolinone Core Formation : Cyclization of substituted anilines with fluorinated ketones under acidic conditions.
  • Sulfonylation : Reaction with 3-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to introduce the sulfonyl group.
  • Benzylation : Use of benzyl bromide with a base like K₂CO₃ in DMF at 60°C for 12–16 hours. Optimization Parameters :
  • Temperature control (<5°C during sulfonylation to avoid side reactions).
  • Solvent selection (DMF enhances nucleophilicity for benzylation).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural features of this compound be characterized, and what analytical techniques are most reliable?

Key structural features include the dihydroquinolin-4-one core, benzyl group at N1, and sulfonyl/fluoro substituents. Recommended techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm, fluorobenzyl aromatic protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ≈ 482.57 g/mol).
  • X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .

Q. What biological activities are associated with this compound, and what experimental assays are used to evaluate them?

The compound’s diethylamino and sulfonyl groups suggest potential kinase or protease inhibition. Standard assays include:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Cellular Uptake : HPLC or LC-MS quantification in cell lysates after 24-hour exposure .

Q. How does pH and temperature affect the stability of this compound during storage?

Stability studies indicate:

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to sulfonyl group hydrolysis.
  • Temperature : Store at –20°C in inert atmospheres; decomposition occurs above 40°C (TGA data). Recommended Storage : Lyophilized form in amber vials under argon .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:

  • Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., ATP concentration in kinase assays).
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., des-benzyl derivatives) that may interfere with activity.
  • Structure-Activity Relationship (SAR) Studies : Compare with analogs to isolate critical functional groups .

Q. How can reaction yields be improved for the sulfonylation step, and what mechanistic insights support these optimizations?

Low yields (40–50%) in sulfonylation are attributed to steric hindrance from the 3-methylbenzenesulfonyl group. Solutions:

  • Catalysis : Add 10 mol% DMAP to enhance nucleophilic attack on the sulfonyl chloride.
  • Solvent Switch : Use THF instead of DCM to improve solubility of intermediates. Mechanistic Insight : DFT calculations suggest transition-state stabilization via π-π stacking between the quinoline core and sulfonyl group .

Q. What molecular docking or dynamics simulations are applicable to study this compound’s interaction with biological targets?

Computational workflows include:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to known inhibitors.
  • Docking : AutoDock Vina with flexible side chains in the ATP-binding pocket.
  • MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD < 2 Å indicates strong interactions). Key Interactions : Sulfonyl group hydrogen bonds with Lys721 in EGFR .

Q. How can novel derivatives be designed to enhance selectivity while minimizing off-target effects?

Derivative design strategies:

  • Bioisosteric Replacement : Substitute the benzyl group with a pyridylmethyl moiety to modulate lipophilicity.
  • Fluorine Scanning : Introduce additional fluorines at C2 or C5 to enhance metabolic stability.
  • Prodrug Approach : Mask the diethylamino group as a phosphate ester for targeted release .

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